molecular formula C22H26FN3O4S2 B2524851 N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923416-37-9

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2524851
M. Wt: 479.59
InChI Key: QAVBLRJBLDOJCI-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H26FN3O4S2 and its molecular weight is 479.59. The purity is usually 95%.
BenchChem offers high-quality N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Thiazole-aminopiperidine Hybrid Analogues : A study designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates to evaluate their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. The compound ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against both organisms without cytotoxicity at 50 μM (V. U. Jeankumar et al., 2013).

  • Highly Functionalised Novel β-Lactam and Thiazolidine-Grafted Tetrahydrobenzothiophenes : This study synthesized and evaluated biologically active derivatives for their antimicrobial activity over a panel of bacterial and fungal strains. The compounds exhibited significant activities against all tested strains (M. Babu et al., 2013).

Pharmacological Activity

  • Disposition and Metabolism in Humans : Research on SB-649868, a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment, detailed its disposition and metabolism in humans. The study focused on the elimination pathways, half-life, and principal circulating components, providing insights into its pharmacokinetic profile (C. Renzulli et al., 2011).

Synthetic Methodologies for Heterocyclic Compounds

  • Novel Heterospirocyclic 3-Amino-2H-Azirines : This study presented the synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines from heterocyclic 4-carboxamides. The compounds were used as synthons for heterocyclic α-amino acids, highlighting a synthetic route for complex peptides (C. Strässler et al., 1997).

  • Synthesis of Piperidine-4-Carboxylic Acid Ethyl Ester-Appended 1,3,4-Oxadiazole Hybrids : Aiming at anticancer activity, this research synthesized and evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. Some compounds demonstrated strong anticancer agents relative to doxorubicin, showcasing a novel approach to cancer treatment (A. Rehman et al., 2018).

properties

IUPAC Name

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S2/c1-13-2-7-17-18(12-13)31-22(19(17)20(24)27)25-21(28)14-8-10-26(11-9-14)32(29,30)16-5-3-15(23)4-6-16/h3-6,13-14H,2,7-12H2,1H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVBLRJBLDOJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

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